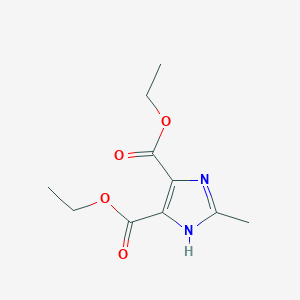
3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid is a chemical compound with potential scientific applications. It is available for purchase for pharmaceutical testing . The molecular formula of this compound is C16H20N2O4 .
Molecular Structure Analysis
The molecular structure of 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid consists of 16 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 4 oxygen atoms . The average mass is 304.341 Da and the monoisotopic mass is 304.142303 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Properties
Research has explored the synthesis and biological properties of piperidine derivatives, which are structurally related to 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid. For instance, studies have demonstrated the synthesis of piperidine substituted benzothiazole derivatives, revealing their promising antibacterial and antifungal activities. These findings suggest the potential of piperidine derivatives in developing new antimicrobial agents (Shafi, Rajesh, & Senthilkumar, 2021).
Antimicrobial Evaluation
Further investigation into the antimicrobial properties of piperidine derivatives has shown significant activity against various pathogens. For example, novel fluoroquinolone derivatives containing piperidine groups have been synthesized and evaluated for their antibacterial and antifungal activities, revealing some compounds with promising antimicrobial activities (Srinivasan, Beema Shafreen, Nithyanand, Manisankar, & Pandian, 2010).
Crystal and Molecular Structure Analysis
The structural analysis of piperidine derivatives has also been a focus of research, highlighting the importance of understanding the molecular configurations for potential applications. Studies on the crystal and molecular structure of piperidine-carboxylic acid complexes have provided insights into their chemical behavior and interactions, which could inform the design of new compounds with desired properties (Dega-Szafran, Jaskólski, & Szafran, 2007).
Anticancer Agent Development
The potential of piperidine derivatives as anticancer agents has been explored, with studies synthesizing piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluating them as anticancer agents. This research indicates the versatility of piperidine derivatives in the development of novel anticancer treatments, demonstrating their therapeutic promise (Rehman et al., 2018).
Safety And Hazards
The safety data sheet for 3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid indicates that it should only be used for research and development under the supervision of a technically qualified individual . More detailed safety and hazard information can be found in the material safety data sheet .
Eigenschaften
IUPAC Name |
3-[3-(benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c19-13(17-10-12-4-2-1-3-5-12)6-8-16(15(21)22)9-7-14(20)18-11-16/h1-5H,6-11H2,(H,17,19)(H,18,20)(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFUNZJUZXYJCRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1=O)(CCC(=O)NCC2=CC=CC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70349579 |
Source


|
| Record name | 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Benzylcarbamoyl-ethyl)-6-oxo-piperidine-3-carboxylic acid | |
CAS RN |
361372-43-2 |
Source


|
| Record name | 3-[3-(Benzylamino)-3-oxopropyl]-6-oxopiperidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70349579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![1-(5-Amino-3-phenyl-3H-[1,2,4]thiadiazol-2-yl)-ethanone](/img/structure/B1297243.png)






